molecular formula C8H14ClN B2560494 (1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride CAS No. 2418671-93-7

(1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride

Cat. No.: B2560494
CAS No.: 2418671-93-7
M. Wt: 159.66
InChI Key: FFWQFNDUBOWMIY-UHFFFAOYSA-N
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Description

(1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride is an organic compound that features a cyclobutyl group, a prop-2-yn-1-yl group, and a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride can be achieved through several synthetic routes. One common method involves the alkylation of methylamine with a cyclobutylprop-2-yn-1-yl halide under basic conditions. The reaction is typically carried out in an organic solvent such as toluene, with a base like sodium hydroxide to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of phase-transfer catalysis can also enhance the efficiency of the reaction by facilitating the transfer of reactants between different phases.

Chemical Reactions Analysis

Types of Reactions

(1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the halide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which (1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride is unique due to its specific structural features, which include a cyclobutyl group and a prop-2-yn-1-yl group. These structural elements confer distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

1-cyclobutyl-N-methylprop-2-yn-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N.ClH/c1-3-8(9-2)7-5-4-6-7;/h1,7-9H,4-6H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWQFNDUBOWMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C#C)C1CCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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